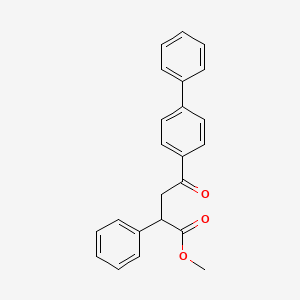
Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,8-dichloroquinoline-4-carboxylic acid and 3-pyridylboronic acid.
Coupling Reaction: These starting materials undergo a Suzuki-Miyaura coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran.
Esterification: The resulting product is then esterified with ethanol in the presence of a dehydrating agent, such as sulfuric acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The chloro groups in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学的研究の応用
Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with microbial enzymes, leading to antimicrobial effects.
類似化合物との比較
Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used as an anticancer agent.
Mepacrine: An antiprotozoal drug.
Uniqueness: The unique combination of the pyridine and quinoline rings, along with the chloro substituents, gives this compound distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
6332-48-5 |
|---|---|
分子式 |
C17H12Cl2N2O2 |
分子量 |
347.2 g/mol |
IUPAC名 |
ethyl 6,8-dichloro-2-pyridin-3-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-2-23-17(22)13-8-15(10-4-3-5-20-9-10)21-16-12(13)6-11(18)7-14(16)19/h3-9H,2H2,1H3 |
InChIキー |
QKYICHQFNSJELQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


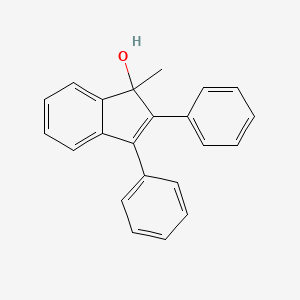
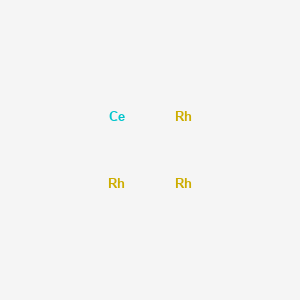
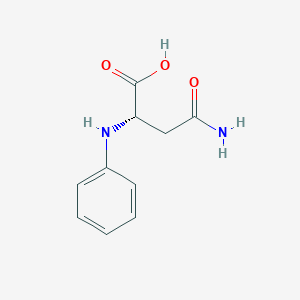
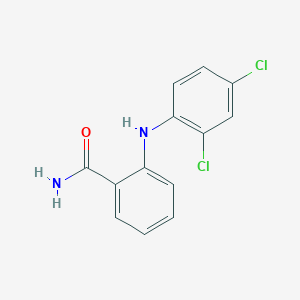
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
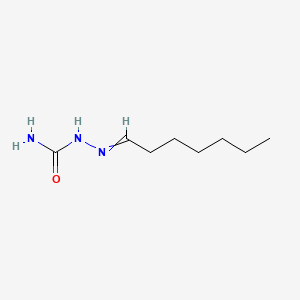
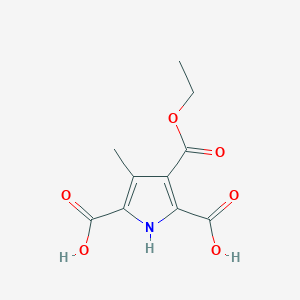
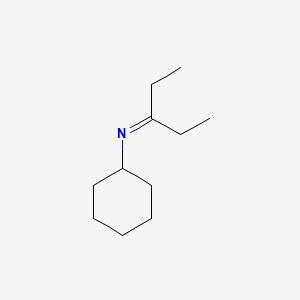

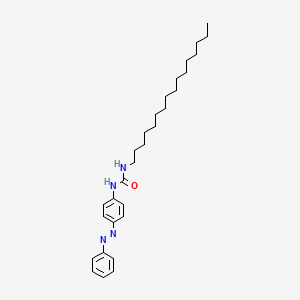
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)
